1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride)
Overview
Description
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) is a chemical compound with the molecular formula C10H19N3O2·2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound consists of a morpholine ring and a piperazine ring, connected by an ethanone group.
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as theCOX-1 enzyme and Monoacylglycerol lipase (MAGL) . These targets play crucial roles in inflammatory responses and endocannabinoid signaling, respectively .
Mode of Action
For instance, certain derivatives have demonstrated anti-inflammatory activity by inhibiting the COX-1 enzyme . Another compound was identified as a reversible inhibitor of MAGL , an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol .
Biochemical Pathways
Related compounds have been found to impact thecyclooxygenase pathway and the endocannabinoid signaling pathway . These pathways are involved in inflammatory responses and various neurological functions, respectively.
Result of Action
Related compounds have demonstratedanti-inflammatory effects and potential antiproliferative activity on certain cancer cell lines .
Preparation Methods
The synthesis of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) typically involves the reaction of morpholine and piperazine with an appropriate ethanone precursor. One common method includes the use of 2-chloroacetyl chloride as the ethanone precursor, which reacts with morpholine and piperazine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. It can also serve as a ligand in receptor binding studies.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)ethanol: This compound has a similar structure but lacks the morpholine ring. It is used in similar applications but may have different reactivity and biological activity.
4-(2-(Piperazin-1-yl)ethyl)morpholine: This compound has both the morpholine and piperazine rings but with a different connectivity.
The uniqueness of 1-Morpholino-2-(piperazin-1-yl)ethanone (dihydrochloride) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-morpholin-4-yl-2-piperazin-1-ylethanone;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)9-12-3-1-11-2-4-12;;/h11H,1-9H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSOTBYTHIXXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300704-06-7 | |
Record name | 1-(morpholin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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